

# Protocol for Assessing GPR110 Activation with NFAT Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GPR110 peptide agonist P12

Cat. No.: B15610004

Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan adhesion GPCR that has been identified as a receptor for the endogenous ligand N-docosahexaenoylethanolamine (synaptamide).[1][2][3] Activation of GPR110 is implicated in various physiological processes, including neurogenesis, neurite outgrowth, and synaptogenesis.[4] GPR110 is known to couple to multiple G protein signaling pathways, including Gαs, which leads to the production of cyclic AMP (cAMP), and Gαq, which activates the phospholipase C (PLC) pathway.[2][5][6][7] The activation of the Gαq pathway results in an increase in intracellular calcium levels, which in turn activates the calcium-dependent phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation into the nucleus to regulate gene expression.[8] This application note provides a detailed protocol for assessing the Gαq-mediated activation of GPR110 using a Nuclear Factor of Activated T-cells (NFAT) reporter assay.

## **Principle of the Assay**

The NFAT reporter assay is a cell-based method used to quantify the activation of the  $G\alpha q$  signaling pathway.[9][10] The assay utilizes a host cell line (e.g., HEK293) that is transiently or stably transfected with two key components:



- An expression vector for the GPR110 receptor.
- A reporter vector containing a reporter gene (e.g., firefly luciferase) under the transcriptional control of an NFAT response element (NFAT-RE).

Upon activation of GPR110 by a ligand, the G $\alpha$ q pathway is initiated, leading to the translocation of NFAT to the nucleus.[8] In the nucleus, NFAT binds to the NFAT-RE in the reporter vector, driving the expression of the luciferase gene. The resulting luciferase activity is measured using a luminometer, and the light output is directly proportional to the level of GPR110 activation.

## **Signaling Pathway**

The following diagram illustrates the signaling cascade from GPR110 activation to the expression of the reporter gene in the NFAT assay.



Click to download full resolution via product page

Caption: GPR110-Gαq-NFAT signaling pathway.

# **Experimental Workflow**

The following diagram provides a step-by-step overview of the experimental protocol.





Click to download full resolution via product page

Caption: NFAT reporter assay workflow.



**Materials and Reagents** 

| Reagent/Material                         | Supplier                      | Catalog No. (Example)                    |
|------------------------------------------|-------------------------------|------------------------------------------|
| HEK293 Cells                             | ATCC                          | CRL-1573                                 |
| DMEM, high glucose                       | Gibco                         | 11965092                                 |
| Fetal Bovine Serum (FBS)                 | Gibco                         | 26140079                                 |
| Penicillin-Streptomycin                  | Gibco                         | 15140122                                 |
| Opti-MEM I Reduced Serum<br>Medium       | Gibco                         | 31985062                                 |
| Lipofectamine 3000                       | Invitrogen                    | L3000015                                 |
| GPR110 Expression Plasmid                | (User-provided or commercial) | -                                        |
| NFAT-RE Luciferase Reporter              | Promega                       | E8481 (pGL4.30[luc2P/NFAT-<br>RE/Hygro]) |
| 96-well white, clear-bottom assay plates | Corning                       | 3610                                     |
| ONE-Glo Luciferase Assay<br>System       | Promega                       | E6110                                    |
| Synaptamide (or other test compounds)    | Cayman Chemical               | 10007929                                 |
| Ionomycin (Positive Control)             | Sigma-Aldrich                 | 13909                                    |

## **Experimental Protocol**

This protocol is adapted for transient transfection in a 96-well format.

#### Day 1: Cell Seeding

• Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.



 Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

#### Day 2: Transient Transfection

- For each well of a 6-well plate, prepare the following DNA-lipid complexes in Opti-MEM:
  - DNA Mixture: Dilute 1.0 μg of the GPR110 expression plasmid and 1.0 μg of the NFAT-RE luciferase reporter plasmid in 125 μL of Opti-MEM.
  - Lipid Mixture: Dilute 5 μL of Lipofectamine 3000 reagent in 125 μL of Opti-MEM.
- Add the DNA mixture to the lipid mixture, gently mix, and incubate for 15 minutes at room temperature.
- Add the 250 μL DNA-lipid complex to the cells in the 6-well plate.
- Incubate the cells for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### Day 3: Cell Plating

- Trypsinize the transfected cells and resuspend them in fresh culture medium.
- Count the cells and adjust the density to 2 x 10<sup>5</sup> cells/mL.
- Plate 100  $\mu$ L of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom assay plate.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow the cells to attach.

#### Day 4: Compound Treatment and Luciferase Assay

- Prepare serial dilutions of your test compounds (e.g., synaptamide) and controls in assay medium (DMEM + 0.5% FBS).
  - Positive Control: Ionomycin (e.g., 1 μM final concentration).
  - Negative Control: Vehicle (e.g., 0.1% DMSO).



- Carefully remove the culture medium from the wells.
- Add 100 μL of the compound dilutions or controls to the respective wells.
- Incubate the plate for 6-24 hours at 37°C in a 5% CO<sub>2</sub> incubator. The optimal incubation time should be determined empirically.
- Equilibrate the plate and the ONE-Glo Luciferase Assay Reagent to room temperature.
- Add 100 μL of ONE-Glo reagent to each well.
- Incubate for 10 minutes at room temperature, protected from light.
- Measure the luminescence using a plate-reading luminometer.

## **Data Analysis and Presentation**

- Data Normalization: If a co-transfected Renilla luciferase plasmid is used as an internal control, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
- Fold Induction: Calculate the fold induction by dividing the average relative light units (RLU)
  of the compound-treated wells by the average RLU of the vehicle-treated wells.
- Dose-Response Curves: Plot the fold induction against the logarithm of the compound concentration.
- EC<sub>50</sub>/IC<sub>50</sub> Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists) values.

Table 1: Example Agonist Dose-Response Data



| Compound    | Concentration (nM) | Mean RLU | Std. Dev. | Fold Induction |
|-------------|--------------------|----------|-----------|----------------|
| Vehicle     | 0                  | 1,520    | 150       | 1.0            |
| Synaptamide | 1                  | 2,890    | 250       | 1.9            |
| Synaptamide | 10                 | 8,510    | 780       | 5.6            |
| Synaptamide | 100                | 25,840   | 2,100     | 17.0           |
| Synaptamide | 1000               | 45,600   | 3,900     | 30.0           |
| Synaptamide | 10000              | 46,500   | 4,200     | 30.6           |
| Ionomycin   | 1000               | 60,800   | 5,500     | 40.0           |

Table 2: Summary of Agonist Potency

| Compound    | EC50 (nM) | Max Response (Fold Induction) |
|-------------|-----------|-------------------------------|
| Synaptamide | 85.2      | 30.6                          |
| Compound X  | 120.5     | 25.8                          |
| Compound Y  | 45.7      | 35.2                          |

# **Troubleshooting**



| Issue                               | Possible Cause                                                                                               | Solution                                                                                                                                                      |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Signal or Low Fold<br>Induction | - Low transfection efficiency-<br>Low GPR110 expression-<br>Inactive compound-<br>Suboptimal incubation time | - Optimize transfection protocol- Verify GPR110 expression (e.g., by Western blot)- Test a known agonist (positive control)- Perform a time-course experiment |
| High Background Signal              | - "Leaky" promoter in the reporter vector- High basal activity of GPR110                                     | - Use a reporter with a minimal<br>promoter- Reduce the amount<br>of GPR110 plasmid during<br>transfection                                                    |
| High Well-to-Well Variability       | - Inconsistent cell seeding-<br>Pipetting errors                                                             | - Ensure a homogenous cell<br>suspension before plating- Use<br>a multichannel pipette and<br>reverse pipetting technique                                     |

## Conclusion

The NFAT reporter assay is a robust and sensitive method for studying the G $\alpha$ q-mediated signaling of GPR110. This protocol provides a framework for researchers to investigate the activation of GPR110 by its endogenous ligand or to screen for novel synthetic modulators. The quantitative data generated from this assay can be instrumental in drug discovery and in further elucidating the physiological roles of GPR110.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Protocol for Assessing GPR110 Activation with NFAT Reporter Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610004#protocol-for-assessing-gpr110-activation-with-nfat-reporter-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com